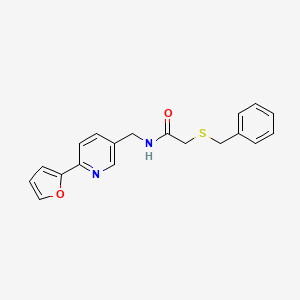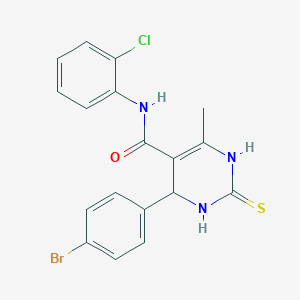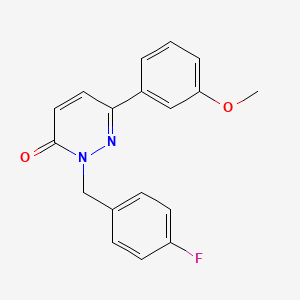![molecular formula C13H12BrN3O2S B2927042 5-Bromo-2-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2097868-12-5](/img/structure/B2927042.png)
5-Bromo-2-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-Bromo-2-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine” is a complex organic molecule that contains several functional groups. It has a pyrimidine ring which is a six-membered ring with two nitrogen atoms, a thiophene ring which is a five-membered ring with one sulfur atom, and a pyrrolidine ring which is a five-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between them. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For instance, the bromine atom on the pyrimidine ring could potentially undergo nucleophilic substitution reactions. The carbonyl group on the thiophene ring could be involved in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the bromine atom might increase the compound’s density and boiling point .Scientific Research Applications
Organic Electronics
Thiophene derivatives are known for their application in organic electronics, particularly in the development of organic thin-film transistors (OTFTs). They can be used as dielectric materials due to their favorable electronic properties .
Anticancer Activity
Compounds containing thiophene units have been reported to enhance anticancer activity, especially when they include electron-releasing groups. This suggests that “5-Bromo-2-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine” could be explored for its potential anticancer properties .
Biological Activity
Thiophene-based analogs are considered a potential class of biologically active compounds. They are of interest to medicinal chemists for developing advanced compounds with various biological effects, which could include antibacterial, antifungal, or anti-inflammatory activities .
Synthesis of Novel Compounds
The compound could be used as a starting material or intermediate in the synthesis of novel compounds with specific desired properties, such as increased reactivity or selectivity in chemical reactions .
Therapeutic Applications
Thiophene-containing compounds have shown diverse therapeutic activities. For example, some act as anti-inflammatory agents or serotonin antagonists, which could be relevant in treatments for conditions like Alzheimer’s disease .
Mechanism of Action
The mechanism of action would depend on the intended use of the compound. For instance, if it’s intended to be used as a drug, the mechanism of action would depend on how the compound interacts with biological targets in the body. Unfortunately, without more specific information, it’s difficult to provide an accurate analysis .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O2S/c14-10-5-15-13(16-6-10)19-11-1-3-17(7-11)12(18)9-2-4-20-8-9/h2,4-6,8,11H,1,3,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFKGKXZKGMZGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2926963.png)
![1-(benzo[d]isoxazol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide](/img/structure/B2926964.png)




![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2926973.png)
![N-{4-[(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)sulfamoyl]phenyl}acetamide](/img/structure/B2926974.png)
![3-[4-({[(2-bromophenyl)methyl]carbamoyl}methyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]-N-(2-methylpropyl)propanamide](/img/structure/B2926976.png)
![[5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-fluorobenzoate](/img/structure/B2926979.png)
![2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2926980.png)
![2-Chloro-6-fluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2926981.png)
